molecular formula C17H16N2O2 B5318059 5-(4-isopropoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-isopropoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Katalognummer B5318059
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: WDSLRDFEWLDTSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-isopropoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPO-33 and has been studied extensively for its potential use as a drug candidate for various diseases.

Wirkmechanismus

IPO-33 exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. IPO-33 has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
IPO-33 has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and to induce apoptosis in cancer cells. IPO-33 has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of IPO-33 is its high purity and yield, which makes it suitable for use in various lab experiments. However, IPO-33 has limited solubility in water, which may limit its use in certain experiments. Additionally, IPO-33 has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of IPO-33. One potential application is in the treatment of cancer, where IPO-33 may be used in combination with other anticancer drugs to improve their efficacy. IPO-33 may also be useful in the treatment of other inflammatory and neurological disorders, and further studies are needed to explore its potential in these areas. Additionally, the development of new synthesis methods for IPO-33 may improve its solubility and make it more suitable for use in various lab experiments.

Synthesemethoden

The synthesis of IPO-33 involves the reaction of 4-isopropoxybenzohydrazide with phenylacetic acid in the presence of a dehydrating agent. The reaction mixture is then heated and refluxed to obtain the final product. The synthesis of IPO-33 has been optimized to yield high purity and yield.

Wissenschaftliche Forschungsanwendungen

IPO-33 has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that IPO-33 exhibits anti-inflammatory and anticancer properties by inhibiting the activity of specific enzymes and signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

3-phenyl-5-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(2)20-15-10-8-14(9-11-15)17-18-16(19-21-17)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSLRDFEWLDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.